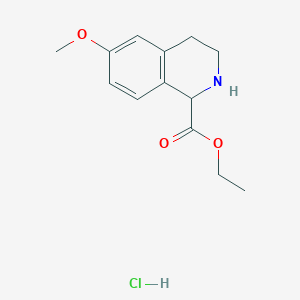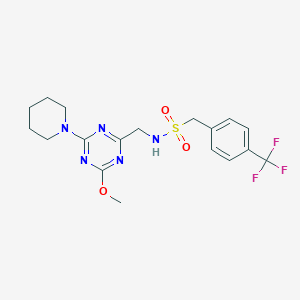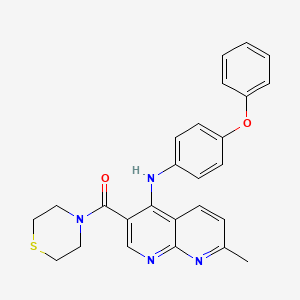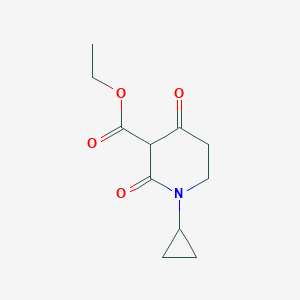![molecular formula C14H15ClFN3O B2997562 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide CAS No. 2411265-35-3](/img/structure/B2997562.png)
2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as TAK-659 and is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide involves the inhibition of BTK. BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon binding to the B-cell receptor, BTK is activated and initiates a cascade of signaling events that lead to B-cell activation and proliferation. Inhibition of BTK by TAK-659 prevents these signaling events and results in the suppression of B-cell function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide have been studied in vitro and in vivo. In vitro studies have shown that TAK-659 inhibits BTK activity in a dose-dependent manner. In vivo studies have demonstrated that TAK-659 reduces B-cell activation, proliferation, and survival in animal models of B-cell malignancies and autoimmune diseases. TAK-659 has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide in lab experiments include its high selectivity for BTK, its potency, and its ability to inhibit B-cell function. However, there are also some limitations to using TAK-659. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Also, the optimal dosage and duration of treatment with TAK-659 are yet to be determined.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide. One direction is to further investigate its potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is to study its safety and efficacy in humans. Additionally, the development of new BTK inhibitors based on the structure of TAK-659 is a promising area of research. Finally, the combination of TAK-659 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with 1-methyl-1H-pyrazole-4-carboxaldehyde to form the intermediate. This intermediate is then treated with chloroacetyl chloride to yield the final product. The synthesis of this compound has been described in detail in a research article by Takahashi et al. (2017).
Aplicaciones Científicas De Investigación
2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide has been studied for its potential therapeutic properties. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Therefore, TAK-659 is being investigated as a potential drug candidate for these diseases.
Propiedades
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O/c1-9(15)14(20)18-13(11-7-17-19(2)8-11)10-3-5-12(16)6-4-10/h3-9,13H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRMOZPEZQPVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=C(C=C1)F)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)
![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)

![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)


![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)
